3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide 3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 896354-10-2
VCID: VC11910140
InChI: InChI=1S/C17H14FN3OS2/c18-12-4-6-13(7-5-12)23-10-8-16(22)21-17-20-15(11-24-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22)
SMILES: C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Molecular Formula: C17H14FN3OS2
Molecular Weight: 359.4 g/mol

3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

CAS No.: 896354-10-2

Cat. No.: VC11910140

Molecular Formula: C17H14FN3OS2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide - 896354-10-2

Specification

CAS No. 896354-10-2
Molecular Formula C17H14FN3OS2
Molecular Weight 359.4 g/mol
IUPAC Name 3-(4-fluorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H14FN3OS2/c18-12-4-6-13(7-5-12)23-10-8-16(22)21-17-20-15(11-24-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22)
Standard InChI Key QSEHKGBRXHKXDZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Canonical SMILES C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F

Introduction

3-[(4-Fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that combines a fluorophenyl group, a thiazole ring, and a pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting specific biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thiazole ring through cyclization reactions.

  • Introduction of the fluorophenyl group via nucleophilic substitution or sulfanyl coupling.

  • Amide bond formation using appropriate carboxylic acid derivatives and amines.

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit biological activities such as:

  • Protein kinase inhibition, which is relevant in cancer and inflammatory diseases.

  • Potential interaction with enzymes involved in oxidative stress pathways.

Analytical Data

Characterization methods include:

  • NMR Spectroscopy (1H and 13C): Confirms the chemical structure and purity.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms.

Research Findings

Although specific studies on this compound are scarce, related analogs have been investigated for:

  • Docking studies: Predicting binding affinity to biological targets.

  • In vitro assays: Testing cytotoxicity against cancer cell lines.

Applications and Future Directions

Given its structural features, this compound holds promise for:

  • Development as a pharmaceutical lead compound.

  • Further optimization for enhanced potency and selectivity.

  • Exploration in drug discovery programs targeting kinase pathways.

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